molecular formula C8H12N4O B1585156 N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide CAS No. 23676-63-3

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Cat. No. B1585156
CAS RN: 23676-63-3
M. Wt: 180.21 g/mol
InChI Key: SXZFUSAWDLRCLQ-UHFFFAOYSA-N
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Description

“N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide” is a chemical compound with the CAS Number: 23676-63-3 . It has a molecular weight of 180.21 . The compound is light yellow to yellow in color and appears as a powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12) . This indicates that the compound has a pyrimidine ring with an amino group and a methyl group attached to it. The compound also has an acetamide group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

The compound is a light yellow to yellow powder or crystals . It has a molecular weight of 180.21 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Thiamine Intermediates

Studies have shown the utility of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide in the synthesis of thiamine. For instance, the Thorpe-Ziegler cyclization of certain acetamidine derivatives yields important intermediates for thiamine synthesis. These intermediates can then be converted through various chemical reactions, demonstrating the compound's role in vitamin B1 production (Edenhofer, Spiegelberg, & Oberhänsli, 1975).

Pharmaceutical Research

In pharmaceutical research, derivatives of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide are synthesized for various therapeutic potentials. For example, modifications of the core pyrimidine moiety have led to the development of potent ligands for the histamine H4 receptor, demonstrating anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Advanced Organic Synthesis

The compound is also involved in complex organic synthesis processes. Research has outlined its role in generating pyrimidine derivatives through reactions with amidine salts. These studies contribute to the broader understanding of pyrimidine chemistry and its applications in drug development and other fields of chemistry (Evans & Robertson, 1973).

Development of Scalable Syntheses

Efforts have been made to develop scalable syntheses processes for thiamine intermediates using N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide. These methods aim to provide more efficient and cost-effective routes for producing these valuable compounds, showcasing the significance of this chemical in industrial applications (Zhao, Ma, & Chen, 2012).

Antimicrobial Activity Research

Research into the antimicrobial properties of pyrimidine derivatives, which can be synthesized from N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide, has demonstrated potential antibacterial and antifungal activities. This suggests possible applications in developing new antimicrobial agents (Hossan et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFUSAWDLRCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342988
Record name N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

CAS RN

23676-63-3
Record name N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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